7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxycoumarin, which has been extensively studied for its biological and pharmaceutical properties .
Preparation Methods
The synthesis of 7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, followed by reaction with various azoles . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . Major products formed from these reactions include coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, and tetrazolyl derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various coumarin derivatives . In biology, it has been studied for its potential anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitor, anti-inflammatory, anti-asthmatic, and anti-viral properties . In medicine, it is used as an anticoagulant and has been tested for its potential use in treating various diseases . In industry, it is used in fabric conditioners, certain perfumes, and other products .
Mechanism of Action
The mechanism of action of 7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting enzymes such as DNA gyrase, COX, and other molecular targets involved in inflammation, cancer, and microbial infections . The compound’s hydroxyl and amino groups play a crucial role in its binding to these targets, leading to its biological activity .
Comparison with Similar Compounds
7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one is unique compared to other similar compounds due to its specific substitution pattern on the coumarin ring. Similar compounds include 7-hydroxy-4-methylcoumarin, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, and 7-hydroxy-4-methyl-3-(2-hydroxyethyl)-2H-chromen-2-one . These compounds share similar biological properties but differ in their specific chemical structures and substitution patterns .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-hydroxy-4-[[2-hydroxyethyl(methyl)amino]methyl]-8-methylchromen-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9-12(17)4-3-11-10(8-15(2)5-6-16)7-13(18)19-14(9)11/h3-4,7,16-17H,5-6,8H2,1-2H3 |
InChI Key |
ZJQLECZUFUUPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN(C)CCO)O |
Origin of Product |
United States |
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